molecular formula C11H10ClNO6 B1300559 Dimethyl 2-(2-chloro-6-nitrophenyl)malonate CAS No. 147124-36-5

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

Cat. No.: B1300559
CAS No.: 147124-36-5
M. Wt: 287.65 g/mol
InChI Key: IPIPPPPYURNJHW-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6 and a molecular weight of 287.66 g/mol . This compound is characterized by the presence of a malonate ester group, a nitro group, and a chloro-substituted aromatic ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is utilized in several scientific research fields, including:

    Chemistry: As a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Dimethyl 2-(2-chloro-6-nitrophenyl)malonate exerts its effects depends on the specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(2-bromo-6-nitrophenyl)malonate: Similar structure with a bromo group instead of a chloro group.

    Dimethyl 2-(2-fluoro-6-nitrophenyl)malonate: Similar structure with a fluoro group instead of a chloro group.

    Dimethyl 2-(2-iodo-6-nitrophenyl)malonate: Similar structure with an iodo group instead of a chloro group.

Uniqueness

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of both a nitro group and a chloro-substituted aromatic ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPPPPYURNJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363200
Record name dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147124-36-5
Record name Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147124-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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